molecular formula C12H8O4 B141882 2,3-Naphthalenedicarboxylic acid CAS No. 2169-87-1

2,3-Naphthalenedicarboxylic acid

Cat. No. B141882
CAS RN: 2169-87-1
M. Wt: 216.19 g/mol
InChI Key: KHARCSTZAGNHOT-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarboxylic acid is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of two carboxylic acid groups attached to the naphthalene ring structure. This compound is of interest due to its potential applications in various fields, including the synthesis of polymers and as an intermediate in the production of dyes, pigments, and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 2,3-naphthalenedicarboxylic acid can be achieved through various methods. For instance, 2-(2,3-naphthalimino)ethyl ester derivatives can be synthesized from 2,3-naphthalenedicarboxylic anhydride, which reacts with carboxylate potassium salts in the presence of a catalyst to form esters suitable for ultraviolet and fluorescent detection in liquid chromatography . Another approach involves the one-step synthesis of 2,6-naphthalenedicarboxylic acid from naphthalene using cyclodextrin as a catalyst, which yields the product with high selectivity . Additionally, a benzannulation strategy mediated by iodosylbenzene and BF3·Et2O can be used to synthesize functionalized 1-amino-2-naphthalenecarboxylic acid derivatives from enamines and alkynes .

Molecular Structure Analysis

The molecular structure of 2,3-naphthalenedicarboxylic acid and its derivatives has been studied using various techniques. For example, the crystal structures of 1,2-naphthalenedicarboxylic acid derivatives have been determined, revealing details about their crystalline phases and the presence of channel clathrates . The structures of 2,6-disubstituted naphthalenes have also been solved, providing insights into the conformation of carboxyl groups and the overall molecular arrangement .

Chemical Reactions Analysis

2,3-Naphthalenedicarboxylic acid and its derivatives participate in a variety of chemical reactions. The Doebner reaction, for instance, allows for the synthesis of 2-acetyl-1-naphthoic acid derivatives from naphthalenedicarboxylic anhydride and malonic acid . Moreover, the decarboxylative polymerization of 2,6-naphthalenedicarboxylic acid at surfaces has been reported, which involves metal-catalyzed polymerization to form poly-2,6-naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-naphthalenedicarboxylic acid derivatives are crucial for their applications. Capillary zone electrophoresis with indirect UV detection has been used to characterize 2,6-naphthalenedicarboxylic acid as a carrier electrolyte for the separation of organic anions, demonstrating its utility in analytical chemistry . The sensitivity and selectivity of these compounds make them valuable in detecting and quantifying various substances.

Scientific Research Applications

Synthesis and Purification

2,3-Naphthalenedicarboxylic acid is involved in various synthesis and purification methods. Qiao Qian (2007) reviewed the research progress of 2,6-naphthalenedicarboxylic acid, highlighting the synthesis and purification techniques along with their advantages and economic benefits (Qiao Qian, 2007).

Capillary Zone Electrophoresis

E. Dabek-Zlotorzynska and J. F. Dlouhy (1994) characterized 2,6-naphthalenedicarboxylic acid as a carrier electrolyte for separating organic anions by capillary zone electrophoresis with indirect UV detection. This technique improved sensitivity compared to commonly used methods (Dabek-Zlotorzynska & Dlouhy, 1994).

One-Step Synthesis

Hirai, Shiraishi, and Shirai (1995) achieved one-step synthesis of 2,6-naphthalenedicarboxylic acid from naphthalene using β-cyclodextrin as a catalyst under mild conditions, yielding a 65 mol-% yield with 79% selectivity (Hirai et al., 1995).

Production of Polymeric and Chemical Substances

I. I. Kiiko (1960) discussed the use of naphthalenedicarboxylic acids in producing optically active substances, dyes, heat-resistant polymers, plasticizers, herbicides, and UV stabilizers for polyethylene films. These acids also serve as effective polymerization initiators (Kiiko, 1960).

Photocatalytic Properties

Ming Dai and colleagues (2014) explored the photocatalytic properties of zinc(II) coordination polymers based on naphthalenedicarboxylic acid linkers. These compounds were characterized for their luminescent, optical, and thermal stability properties (Dai et al., 2014).

Polymerization Processes

Hongying Gao et al. (2014) reported on the metal-catalyzed polymerization of 2,6-naphthalenedicarboxylic acid to form poly-2,6-naphthalenes on various surfaces. This process is significant for on-surface polymerizations and preparing novel organometallic systems (Gao et al., 2014).

Photodimerization and Ligand Synthesis

Dushyant B. Varshney, G. Papaefstathiou, and L. MacGillivray (2002) demonstrated the site-directed regiocontrolled synthesis of a photodimer via a single-crystal-to-single-crystal transformation involving a linear template using 1,8-naphthalenedicarboxylic acid (Varshney et al., 2002). Similarly, Zhanyue Wang and colleagues (2003) studied the synthesis of chiral C 2-symmetric substituted bisoxazoline ligands containing a naphthalene group (Wang et al., 2003).

Spectroscopic and Thermal Studies

Z. Rzączyńska and team (2011) conducted spectroscopic and thermal studies of 2,3-naphthalenedicarboxylates of rare earth elements, contributing to understanding their thermal behavior and decomposition processes (Rzączyńska et al., 2011).

Labeling for Single-Cell Analysis

O. Orwar and colleagues (1995) used 2,3-naphthalenedicarboxaldehyde for selective labeling of glutathione in neurobiological samples, enabling quantitative determination and histochemical localization in cell cultures (Orwar et al., 1995).

Safety And Hazards

2,3-Naphthalenedicarboxylic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2,3-Naphthalenedicarboxylic acid has potential applications in the construction of inorganic coordination polymeric complexes . It is used extensively in the synthesis of coordination polymers with lanthanide ions . It is also used as a fluorescent labelling agent for quantification of Histamine in human immunoglobulin preparations .

properties

IUPAC Name

naphthalene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHARCSTZAGNHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062229
Record name 2,3-Naphthalenedicarboxylic acid
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Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Naphthalenedicarboxylic acid

CAS RN

2169-87-1
Record name 2,3-Naphthalenedicarboxylic acid
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Record name 2,3-Naphthalenedicarboxylic acid
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Record name 2,3-Naphthalenedicarboxylic acid
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Record name 2,3-Naphthalenedicarboxylic acid
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Record name 2,3-Naphthalenedicarboxylic acid
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Record name Naphthalene-2,3-dicarboxylic acid
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Record name 2,3-NAPHTHALENEDICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
JE Bucher - Journal of the American Chemical Society, 1908 - ACS Publications
At this point, Michael2 prepared the compound by Lanser's method and showed that it is identical with the i-phenylnaphthalene-2, 3-dicarboxylic anhydride obtained by Michael and …
Number of citations: 9 pubs.acs.org
LJ Fitzgerald, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1992 - scripts.iucr.org
(IUCr) Structure of 2,3-naphthalenedicarboxylic acid Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 9 scripts.iucr.org
JE Bucher - Journal of the American Chemical Society, 1910 - ACS Publications
In an investigation of the action of acetic anhydride on acids of the acetylene series in 1895, Michael and Bucher2* obtained the anhydride of a new acid from phenylpropiolic acid. …
Number of citations: 15 pubs.acs.org
Z Rzączyńska, A Kula… - Journal of thermal …, 2011 - akjournals.com
The complexes of rare earth elements with 2,3-naphthalenedicarboxylic acid of the formula: Ln 2 (C 12 H 6 O 4 ) 3 · n H 2 O, where Ln = La(III)-Lu(III) and Y(III); n = 3 for La(III), Ce(III); n …
Number of citations: 14 akjournals.com
C Wang, FY Bai, ZX You, YH **ng, Z Shi - ChemPhotoChem, 2022 - Wiley Online Library
In this work, based on the conjugated structure of the naphthalene ring system, four stable Cd‐NDI complexes {[Cd(NDI−A) 0.5 (H 2 O)(o‐BDC)]⋅H 2 O} n (1); {[Cd(NDI−A)(DMF)(m‐BDC…
M Dai, XR Su, X Wang, B Wu, ZG Ren… - Crystal growth & …, 2014 - ACS Publications
Solvothermal reactions of Zn(NO 3 ) 2 with tetrakis(4-pyridyl)cyclobutane (tpcb) and 1,4-naphthalenedicarboxylic acid (1,4-H 2 ndc) and 2,3-naphthalenedicarboxylic acid (2,3-H 2 ndc) …
Number of citations: 136 pubs.acs.org
SM Fang, M Hu, Q Zhang, M Du, CS Liu - Dalton Transactions, 2011 - pubs.rsc.org
A series of six Ag(I) and Zn(II) coordination polymers, namely, [Ag2(ndc)]∞ (1), {[Zn(ndc)(H2O)](H2O)}∞ (2), {[Ag2(ndc)(4bpy)2][Ag(4bpy)(H2O)](ClO4)(H2O)2}∞ (3), [Zn5(ndc)4(4bpy)2(…
Number of citations: 50 pubs.rsc.org
S Fier, RW Sullivan, B Rickborn - The Journal of Organic …, 1988 - ACS Publications
The title compound is useful for the generation of the very reactive naphthol [2, 3-c] furan. 1 Until a few yearsago the corresponding diacid was sold, but it has become either …
Number of citations: 11 pubs.acs.org
L Friedman - Organic Syntheses, 2003 - Wiley Online Library
Naphthalenedicarboxylic acid product: 2, 3‐naphthalenedicarboxylic acid product: 2‐naphthoic acid
Number of citations: 24 onlinelibrary.wiley.com
ZY Wang, DM Du, D Wu, WT Hua - Synthetic communications, 2003 - Taylor & Francis
The synthesis of chiral C 2 -symmetric substituted bisoxazoline ligands containing naphthalene group were investigated. Ethyl 2,3-naphthylene-dicarboxylate reacted with amino …
Number of citations: 12 www.tandfonline.com

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